2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide
Overview
Description
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring. The compound has gained attention due to its potential biological activities, particularly in the field of cancer research.
Preparation Methods
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolopyridine core: This can be achieved through a base-mediated cyclization reaction of a suitable precursor, such as 2-bromo-5-iodopyridine, followed by substitution at the N-1 position with a tert-butylcarbonate group.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Formation of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Chemical Reactions Analysis
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications, including:
Cancer Research: The compound has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various types of tumors.
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new anticancer drugs.
Biological Studies: The compound is used in studies to understand the role of FGFR signaling pathways in cancer progression and resistance to therapy.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can be compared with other pyrrolopyridine derivatives, such as:
4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound also contains a pyrrolopyridine core and exhibits similar biological activities.
7-Azaindole derivatives: These compounds share a similar pyridine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-7-9(4-5-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
YHRGEALHJRLPPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNC3=C2C=CC=N3)C(=O)N |
Origin of Product |
United States |
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